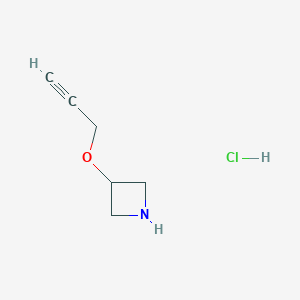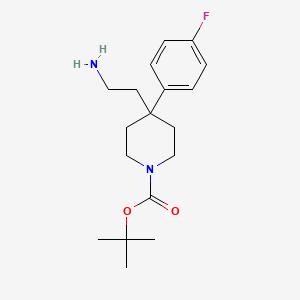
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate (TBFAP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. TBFAP has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5) and has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. TBFAP has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Scientific Research Applications
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential applications in a variety of scientific fields. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Mechanism Of Action
The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is related to its ability to inhibit phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate binds to the active site of PDE5 and inhibits its activity, leading to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose.
Biochemical And Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate are related to its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been found to possess anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
The main advantage of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate for laboratory experiments is its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. This makes tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate a useful tool for studying the effects of cGMP on various biochemical and physiological processes. However, tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is a relatively new compound and its effects on other biochemical and physiological processes have not been extensively studied.
Future Directions
The potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate include further investigation into its effects on various biochemical and physiological processes, its potential use in the development of novel drug delivery systems, and its use as a research tool in drug discovery and development. Additionally, further research is needed to elucidate the exact mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate and to determine its potential for use in the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLXCGJWSSGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
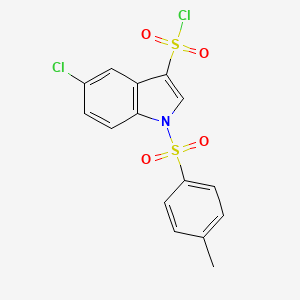
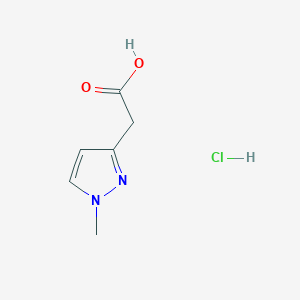
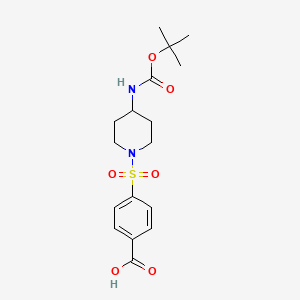
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
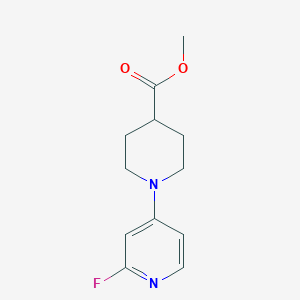
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
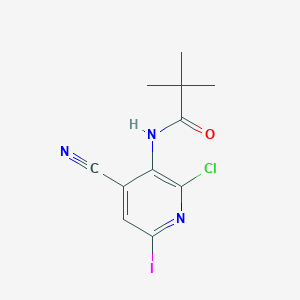
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
